(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol
CAS No.:
Cat. No.: VC15816360
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O3 |
|---|---|
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | (4-methoxyphenyl)-(2-methoxypyrimidin-5-yl)methanol |
| Standard InChI | InChI=1S/C13H14N2O3/c1-17-11-5-3-9(4-6-11)12(16)10-7-14-13(18-2)15-8-10/h3-8,12,16H,1-2H3 |
| Standard InChI Key | VOYBIVRHWBBYKR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CN=C(N=C2)OC)O |
Introduction
Structural and Functional Features
Molecular Architecture
The compound’s structure integrates two methoxy-substituted aromatic systems:
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4-Methoxyphenyl group: A benzene ring with a methoxy (-OCH₃) substituent at the para position, known for its electron-donating effects and role in enhancing solubility and bioactivity .
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2-Methoxypyrimidin-5-yl group: A pyrimidine ring substituted with a methoxy group at position 2 and linked via the 5-position. Pyrimidines are nitrogen-containing heterocycles critical in nucleobase chemistry and drug design .
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Methanol bridge: The central hydroxyl-bearing carbon connects the two aromatic systems, introducing stereochemical complexity and hydrogen-bonding capabilities.
Table 1: Hypothetical Physicochemical Properties
Synthetic Pathways
Retrosynthetic Analysis
The compound can hypothetically be synthesized via two primary routes:
Grignard Addition to a Ketone Precursor
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Synthesis of (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)ketone:
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Reduction to Methanol:
Nucleophilic Addition to Pyrimidine Derivatives
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Stepwise assembly: Condensation of 4-methoxyphenylmagnesium bromide with 2-methoxypyrimidine-5-carbaldehyde, followed by acidic workup to stabilize the alcohol .
Physicochemical and Spectroscopic Characterization
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include:
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NMR Spectroscopy:
Challenges and Future Directions
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Stereoselective Synthesis: The chiral center at the methanol bridge necessitates enantioselective methods (e.g., asymmetric catalysis) .
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Biological Screening: No published data exists on this compound’s bioactivity; in vitro assays against cancer cell lines (e.g., HepG2, MCF-7) are recommended .
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Computational Modeling: DFT studies could optimize synthetic routes and predict drug-likeness .
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